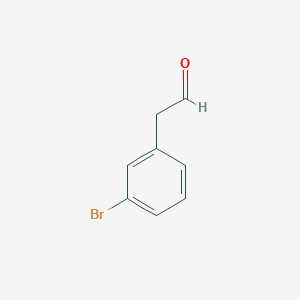
(R)-(2,2-二甲基-1,3-二氧戊环-4-基)甲胺
描述
Synthesis Analysis
The synthesis of related dioxolane compounds often involves condensation reactions. For instance, a novel 1,3-dithiolane compound was synthesized through a condensation reaction involving 2-nitroethene-1,1-bis(thiolate) potassium and 2,3-dichloro-N,N-dimethylpropan-1-amine, highlighting a method that might be adaptable for synthesizing (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine (Zhai Zhi-we, 2014).
Molecular Structure Analysis
The crystal structure of related dioxolane compounds has been analyzed using X-ray diffractions, which can provide insights into the molecular structure of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine. For example, the structure of a dioxolane compound with R configuration at C(2) and C(3) was determined, revealing that OH groups are positioned on one side of the dioxolane ring (M. Li, Y. Wang, R. Chen, 2001).
Chemical Reactions and Properties
The chemical properties of dioxolane derivatives include their reactivity in condensation and cycloaddition reactions. For instance, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized using a 1,3-dipolar cycloaddition reaction, showcasing the type of chemical reactions dioxolane derivatives might undergo (Aouine Younas, El Hallaoui Abdelilah, Alami Anouar, 2014).
Physical Properties Analysis
The physical properties of dioxolane derivatives, such as their solubility, crystalline structure, and phase behavior, are crucial for their application in material science. For example, the synthesis and characterization of random copolymers of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate and 2,3-dihydroxypropyl methacrylate revealed insights into the solubility and crystalline behavior of such compounds (Samuel O. Kyeremateng, E. Amado, J. Kressler, 2007).
Chemical Properties Analysis
The chemical properties analysis includes the study of reactivity, stability, and interactions with other molecules. For instance, the synthesis and characterization of a 1,3-dioxolane compound showed its potential reactivity and interaction with other chemical entities, providing a basis for understanding the chemical behavior of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine (Dae-Kee Kim, J. Gam, K. Kim, 1994).
科学研究应用
- 不对称合成的助剂手性:
- 该化合物已被合成并评估为不对称合成α-羟基酯中的手性助剂。这涉及双齿螯合控制的乙醇酸烯醇盐烷基化,展示了其在生产手性分子中的用途 (Jung、Ho 和 Kim,2000)。
- 合成的构建模块:
- 它是光学活性化合物合成中的中间体。例如,一种从 (R)-表氯醇开始并涉及多个步骤(包括与丙酮的反应、叠氮化和还原)的方法导致了该化合物的产生。它因在生成 (S)-3-氨基丙烷-1,2-二醇·HCl 中的作用而备受关注,表明它在创建复杂分子结构中的重要性 (Bhavani 等,2011)。
- 结构和构象分析:
- 该化合物一直是专注于合成、结晶和结构分析的研究的一部分。例如,一项研究详细介绍了二氧戊环化合物的合成和晶体结构,其中使用 1H NMR 和 X 射线衍射来确认其结构并分析其晶体形式 (Zhi-we,2014)。
- 在另一项研究中,一种新型二氧戊环化合物被合成、结晶和分析,以了解其分子构型和分子间相互作用,展示了其在材料科学和结构化学中的潜力 (Li、Wang 和 Chen,2001)。
- 催化中的应用:
- 该化合物已被用于衍生新的光学活性 C2 对称 salen 型配体。这些配体被用来获得铑 (I) 络合物,这些络合物展示了它们在不对称催化中的潜力,特别是在某些底物的氢转移氢化中 (Nindakova 等,2012)。
安全和危害
未来方向
Methenamine is a safe and effective option to prevent UTI in older adults with recurrent UTI, genitourinary surgical procedures, and potentially long-term catheterization . When selecting a treatment approach to preventing UTI in older adults with adequate renal function, clinicians may consider methenamine as a viable option .
属性
IUPAC Name |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOYWCSTHVTLOW-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine | |
CAS RN |
103883-30-3 | |
| Record name | 1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

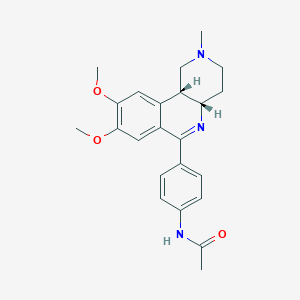
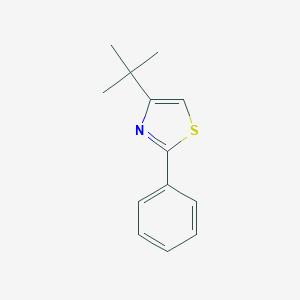
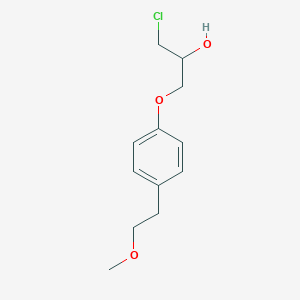
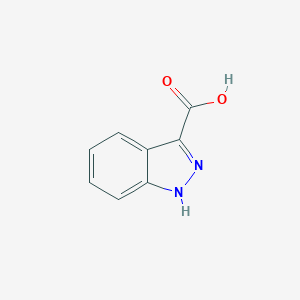

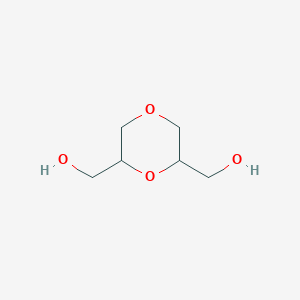
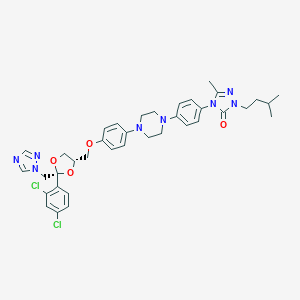
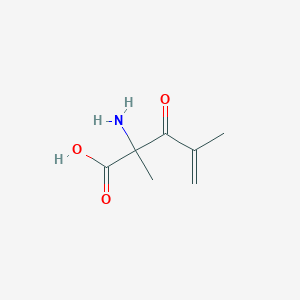
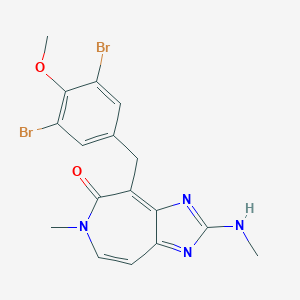
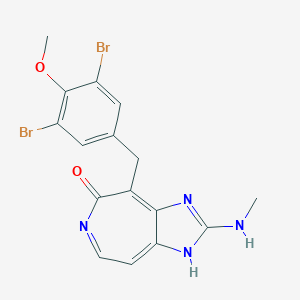

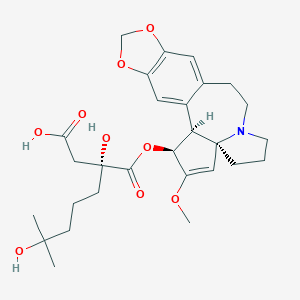
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)
